N-Boc-Serinol: A Comprehensive Technical Guide for Researchers
N-Boc-Serinol: A Comprehensive Technical Guide for Researchers
An in-depth examination of the chemical properties, structure, and experimental applications of N-Boc-serinol, a critical building block in contemporary drug discovery and proteomics.
N-Boc-serinol, systematically named tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate, is a versatile bifunctional molecule widely utilized in organic synthesis.[1] Its structure incorporates a carbamate-protected amine and two primary hydroxyl groups, making it a valuable chiral building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide provides a detailed overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
N-Boc-serinol is a white to off-white solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below, providing a comparative overview of its characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO₄ | [4] |
| Molecular Weight | 191.22 g/mol | |
| Melting Point | 85-89 °C | |
| Boiling Point (Predicted) | 363.0 ± 32.0 °C | |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | |
| CAS Number | 125414-41-7 |
Structural Information and Identification
The structural identity of N-Boc-serinol is well-defined by various chemical identifiers and spectroscopic data.
| Identifier | Value | Source(s) |
| IUPAC Name | tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate | |
| SMILES String | CC(C)(C)OC(=O)NC(CO)CO | |
| InChI Key | JHBKBRLRYPYBLP-UHFFFAOYSA-N |
The infrared (IR) spectrum of N-Boc-serinol exhibits characteristic absorption bands corresponding to its functional groups. A broad absorption in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibrations of the two hydroxyl groups. The N-H stretching of the carbamate can also contribute to this region. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of the Boc protecting group. C-H stretching vibrations of the alkyl groups are observed around 2960 cm⁻¹.
Experimental Protocols
Synthesis of N-Boc-Serinol
A general and widely cited method for the synthesis of N-Boc-serinol involves the reaction of serinol with di-tert-butyl dicarbonate (Boc₂O).
Materials:
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Serinol (2-amino-1,3-propanediol)
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Di-tert-butyl dicarbonate (Boc₂O)
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Ethanol
Procedure:
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Dissolve serinol in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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To this solution, add di-tert-butyl dicarbonate.
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Stir the reaction mixture at room temperature for approximately 16 hours.
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Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
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Upon completion of the reaction, concentrate the solution to dryness under reduced pressure to yield N-Boc-serinol as a white solid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel.
Boc Deprotection
The Boc group of N-Boc-serinol can be readily removed under mild acidic conditions to yield the free amine, 2-aminopropane-1,3-diol.
Materials:
-
N-Boc-serinol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Dissolve N-Boc-serinol in a suitable organic solvent such as dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in an organic solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product is the corresponding salt of the deprotected amine.
Applications in PROTAC Synthesis
N-Boc-serinol is a key building block in the synthesis of PROTACs, where it serves as a versatile linker. The two hydroxyl groups can be further functionalized to attach ligands for a target protein and an E3 ubiquitin ligase. The Boc-protected amine allows for orthogonal chemical strategies during the multi-step synthesis of these complex heterobifunctional molecules.
The general workflow for incorporating N-Boc-serinol into a PROTAC is depicted in the following diagram.
Logical Relationship in Synthesis and Deprotection
The chemical logic underpinning the use of N-Boc-serinol in multi-step synthesis relies on the differential reactivity of its functional groups. The Boc group provides robust protection for the amine under a variety of reaction conditions, while the hydroxyl groups are available for modification. Subsequent removal of the Boc group under acidic conditions unmasks the amine for further reaction, illustrating a key principle of protecting group chemistry.
